molecular formula C22H43N5O13 B045834 Amikacin CAS No. 37517-28-5

Amikacin

Cat. No. B045834
CAS RN: 37517-28-5
M. Wt: 585.6 g/mol
InChI Key: LKCWBDHBTVXHDL-RMDFUYIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Although the specific synthesis routes for Amikacin were not detailed in the available literature, the development and analysis of this compound involve sophisticated techniques to address the challenges posed by its lack of a chromophore for detection. Various analytical methods have been developed for the quantification and detection of this compound in pharmaceutical formulations and biological samples, highlighting the complexity of its synthesis and the need for specialized analytical approaches.

Molecular Structure Analysis

This compound's structure, characterized by the absence of a chromophore, complicates its detection and analysis. The structural complexity necessitates the use of advanced analytical methods, including high-performance liquid chromatography (HPLC) techniques, for its identification and quantification. These methods enable the detailed examination of this compound's molecular structure, ensuring accurate analysis in pharmaceutical and biological contexts.

Chemical Reactions and Properties

The review did not specifically cover the chemical reactions and properties of this compound. However, understanding its interactions and reactivity is crucial for developing effective analytical methods and for its therapeutic application. The chemical stability of this compound and its reactions under various conditions would be essential aspects of its chemical property analysis.

Physical Properties Analysis

The physical properties of this compound, including its stability and solubility, play a significant role in its formulation and therapeutic efficacy. The development of this compound liposome inhalation suspension, for instance, demonstrates the innovative approaches to enhancing drug delivery to the lungs while minimizing systemic exposure, showcasing the importance of understanding its physical properties in pharmaceutical development.

Chemical Properties Analysis

The chemical properties of this compound, particularly its interaction with bacterial ribosomes, underpin its mechanism of action as an antibiotic. The drug's ability to bind to the bacterial ribosome and inhibit protein synthesis is a key aspect of its antibacterial activity, necessitating a thorough understanding of its chemical interactions with biological targets.

  • Adishri Raut, Dhvani Sharma, V. Suvarna (2020). A Status Update on Pharmaceutical Analytical Methods of Aminoglycoside Antibiotic: this compound. Critical Reviews in Analytical Chemistry, 52, 375-391. Read more.
  • M. Shirley (2019). This compound Liposome Inhalation Suspension: A Review in Mycobacterium avium Complex Lung Disease. Drugs, 79, 555-562. Read more.
  • A. Maxwell, V. Ghate, J. Aranjani, S. Lewis (2021). Breaking the barriers for the delivery of this compound: Challenges, strategies, and opportunities. Life sciences. Read more.

Scientific Research Applications

  • Therapeutic Drug Monitoring : A study by Ilanthamizhan Jayakumar et al. (2020) highlighted the significance of therapeutic drug monitoring with amikacin in predicting clinical cure time and the occurrence of nephrotoxicity in patients undergoing short-term therapy.

  • Ototoxicity : Research by J. A. D. de Oliveira et al. (2004) showed that small doses of this compound may offer resistance to or protection against ototoxicity, reducing cochlear lesions.

  • Mycobacterium Avium Infection : A study by S. Leitzke et al. (1998) found that liposome-encapsulated this compound significantly reduced bacterial replication in infected tissues and extended survival time in infected mice.

  • Mycobacterium Avium Complex Disease : Research by B. Brown-Elliott et al. (2013) recommended this compound for primary testing against Mycobacterium avium complex disease, proposing specific MIC breakpoints.

  • Dosing in Sepsis Patients : A study by C. Boidin et al. (2019) developed a new initial dosing approach for this compound, optimizing the target attainment rate in critically ill patients with sepsis.

  • Treating Gram-Negative Infections : Research by F. Tally et al. (1975) found this compound effective in treating severe Gram-negative infections, especially those involving resistant organisms.

  • Vibrational Features and Adsorption Behavior : A study by C. Balan et al. (2019) provided detailed information about the vibrational features of this compound and its adsorption behavior on silver nanoparticles.

  • Dried Plasma Spots for Monitoring : Research by A. C. C. da Silva et al. (2020) demonstrated that dried plasma spots can be used for therapeutic monitoring of this compound, offering cost benefits in resource-limited settings.

  • Cystic Fibrosis Treatment : A study by W. Lau et al. (1977) showed the effectiveness of this compound in treating Pseudomonas-associated pulmonary infections in cystic fibrosis patients.

  • Oral Delivery and Absorption : Research by C. Jagannath et al. (1999) found that oral delivery of this compound in the presence of CRL-1605 significantly increases gastrointestinal absorption in mice.

Mechanism of Action

Target of Action

Amikacin, a semi-synthetic aminoglycoside antibiotic, primarily targets the 30S ribosomal subunits of bacteria . These subunits play a crucial role in protein synthesis, making them an effective target for disrupting bacterial growth .

Mode of Action

This compound exerts its antibacterial effects by binding to the 30S ribosomal subunits of bacteria . This binding interferes with mRNA binding and tRNA acceptor sites, thereby disrupting normal protein synthesis and production . The result is the creation of non-functional or toxic proteins that inhibit bacterial growth .

Biochemical Pathways

This compound’s action affects various metabolic pathways essential for bacterial survival. The primary resistance mechanism against aminoglycosides like this compound is enzymatic modification by aminoglycoside-modifying enzymes, which are divided into acetyl-transferases, phosphotransferases, and nucleotidyltransferases . This compound is refractory to most aminoglycoside modifying enzymes, making it effective against more resistant strains of bacteria .

Pharmacokinetics

This compound exhibits a high bioavailability of over 90% . It is mostly unmetabolized and is excreted via the kidneys, with an elimination half-life of 2-3 hours . The dosage of this compound should be adjusted based on the patient’s renal function to avoid potential toxicity .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth. By disrupting protein synthesis, this compound causes the production of non-functional or toxic proteins within the bacteria, leading to their death . This makes this compound effective against a broad spectrum of bacterial infections, including those caused by more resistant strains of Gram-negative bacteria and some Gram-positive bacteria .

Action Environment

This compound works in a concentration-dependent manner and has better action in an alkaline environment . Environmental factors such as pH and the presence of other compounds can influence the efficacy and stability of this compound. For example, the presence of aminoglycoside-modifying enzymes in the bacterial environment can lead to resistance against this compound .

Safety and Hazards

Amikacin can harm your kidneys, and may also cause nerve damage or hearing loss, especially if you have kidney disease or use certain other medicines . It may cause gastrointestinal disturbances. Ingestion may cause nausea, vomiting, diarrhea .

Future Directions

There is a need for a consensus guideline for high-dose amikacin to be written . The use of alternative approaches, such as consensus opinion and a review of current practice, will be required to develop guidelines to maximize therapeutic outcomes and minimize toxicity with this compound .

Biochemical Analysis

Biochemical Properties

Amikacin interacts with various biomolecules, primarily the 30S ribosomal subunit of bacteria, blocking protein synthesis . The main resistance mechanism against this compound in clinics is acetylation by the aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib], an enzyme found in Gram-negative bacteria .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. For instance, at subinhibitory concentrations, it can modify transcription rates . It also disrupts the formation of the Z ring, leading to inhibition of cell division . In some studies, therapeutic levels of this compound reduced polymorphonucleocyte (PMN) chemotaxis .

Molecular Mechanism

This compound works by blocking the function of the bacteria’s 30S ribosomal subunit, making it unable to produce proteins . This action at the molecular level inhibits bacterial protein synthesis, thereby exerting its antibacterial effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, the clearance of this compound decreases significantly after multiple dosing intervals, indicating a change in the drug’s effects over time . Furthermore, the use of this compound in loaded erythrocytes leads to significant changes in the pharmacokinetic behavior of the antibiotic .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a 15-mg/kg once-daily dosage of this compound is recommended as the initial dosage to get higher probability to achieve the pharmacodynamic/pharmacodynamic target and cumulative fraction of response with lower toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it interferes with amino acid metabolism, nucleotide metabolism, and central carbon metabolism pathways, including the tricarboxylic acid cycle and pentose phosphate pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues. For instance, the administration of this compound in loaded erythrocytes in rats leads to significant changes in the pharmacokinetic behavior of the antibiotic, with a greater accumulation observed in reticuloendothelial system (RES) organs such as the liver and spleen .

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to the bacterial ribosomes where it exerts its effects by inhibiting protein synthesis .

properties

IUPAC Name

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43N5O13/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36)/t6-,7+,8-,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCWBDHBTVXHDL-RMDFUYIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43N5O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

110660-83-8
Record name Amikacin [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037517285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3022586
Record name Amikacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Amikacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014622
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

In water, 1.85X10+5 mg/L at 25 °C, 4.97e+01 g/L
Record name Amikacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00479
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amikacin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3583
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Amikacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014622
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The primary mechanism of action of amikacin is the same as that for all aminoglycosides. It binds to bacterial 30S ribosomal subunits and interferes with mRNA binding and tRNA acceptor sites, interfering with bacterial growth. This leads to disruption of normal protein synthesis and production of non-functional or toxic peptides. Other actions have been postulated for drugs of this class. Amikacin, as well as the rest of the aminoglycosides, are generally bacteriocidal against gram-positive and gram-negative bacteria., Aminoglycosides are usually bactericidal in action. Although the exact mechanism of action has not been fully elucidated, the drugs appear to inhibit protein synthesis in susceptible bacteria by irreversibly binding to 30S ribosomal subunits. /Aminoglycosides/, ... Aminoglycosides are aminocyclitols that kill bacteria by inhibiting protein synthesis as they bind to the 16S rRNA and by disrupting the integrity of bacterial cell membrane. Aminoglycoside resistance mechanisms include: (a) the deactivation of aminoglycosides by N-acetylation, adenylylation or O-phosphorylation, (b) the reduction of the intracellular concentration of aminoglycosides by changes in outer membrane permeability, decreased inner membrane transport, active efflux, and drug trapping, (c) the alteration of the 30S ribosomal subunit target by mutation, and (d) methylation of the aminoglycoside binding site. ... /Aminoglycosides/
Record name Amikacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00479
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amikacin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3583
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White crystalline powder from methanol-isopropanol

CAS RN

37517-28-5
Record name Amikacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37517-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amikacin [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037517285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amikacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00479
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amikacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3022586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amikacin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.653
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMIKACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84319SGC3C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Amikacin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3583
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Amikacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014622
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

203-204 °C (sesquihydrate), 203 - 204 °C
Record name Amikacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00479
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amikacin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3583
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Amikacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014622
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amikacin
Reactant of Route 2
Amikacin
Reactant of Route 3
Amikacin
Reactant of Route 4
Amikacin
Reactant of Route 5
Amikacin
Reactant of Route 6
Amikacin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.